![molecular formula C16H15N3O3 B2530013 2-[5-(羟甲基)-3-甲基-1,3-恶唑烷-2-亚甲基]-3-(3-氧代-1,3-二氢-2H-吲哚-2-亚甲基)丙腈 CAS No. 425399-08-2](/img/structure/B2530013.png)

2-[5-(羟甲基)-3-甲基-1,3-恶唑烷-2-亚甲基]-3-(3-氧代-1,3-二氢-2H-吲哚-2-亚甲基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

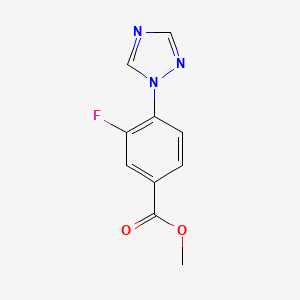

The compound "2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile" is a complex molecule that appears to be related to the field of organic chemistry, particularly involving heterocyclic compounds such as oxazolidinones and indoles. These types of compounds are often studied for their potential applications in pharmaceuticals and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been reported in the literature. For instance, the preparation of 5-(Hydroxyphenoxymethyl)-2-oxazolidinone and related compounds was achieved by reacting tris(2,3-epoxypropyl)-1,3,5-triazin-2,4,6(1H,3H,5H)-trione with hydroquinone and resorcinol . Additionally, the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was accomplished through an efficient electrochemical process, avoiding the use of toxic chemicals and catalysts . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of substituents such as hydroxymethyl groups can significantly influence the stereochemistry and reactivity of these molecules . The indole moiety, a common structure in natural products and pharmaceuticals, contributes to the compound's complexity and potential for interaction with biological targets .

Chemical Reactions Analysis

Oxazolidinones are versatile intermediates in organic synthesis and can undergo various chemical reactions. The electrochemical synthesis mentioned earlier highlights the reactivity of acetylenic amines in forming C-N bonds to yield oxazolidinone derivatives . The stereochemical inversion of oxazolidinone enantiomers has also been achieved, demonstrating the potential for obtaining specific isomers of the compound .

Physical and Chemical Properties Analysis

The thermal stability of oxazolidinone derivatives has been studied, with activation energies for pyrolysis calculated from DTA curves . The mass spectra of these compounds reveal the fragmentation patterns, which are essential for understanding their stability and reactivity under different conditions . The resolution of enantiomers and the nature of racemates have been investigated, providing information on the crystalline nature and the importance of hydrogen bonding in the supramolecular assembly of these compounds .

科学研究应用

合成与化学应用

该化合物属于杂环化学的范畴,该领域专注于具有药学、材料科学和有机合成中间体等潜在用途的杂环化合物的合成和应用。例如,1,2-恶嗪及其相关化合物通过脱水和环化过程合成,其应用范围从不对称合成中的手性合成子到各种化学反应中的亲电试剂 (Sainsbury, 1991)。这些过程强调了像本文所述化合物对于新型合成途径和材料开发的重要性。

药代动力学和肝保护

吲哚及其衍生物,包括吲哚-3-甲醇 (I3C) 及其主要衍生物,在药代动力学和慢性肝病的肝保护中发挥着重要作用。这些化合物调节与病毒复制和有毒物质代谢相关的酶,对肝脏具有保护作用 (Wang et al., 2016)。这突出了复杂杂环化合物在治疗肝病中的潜在治疗应用。

材料科学应用

在材料科学领域,特别是在闪烁材料的开发中,掺入各种发光染料的聚甲基丙烯酸甲酯基塑料闪烁体展示了改善热、光和辐射损伤稳定性的潜力 (Salimgareeva & Kolesov, 2005)。这些材料对于核物理学和射线照相术中的检测应用至关重要,展示了复杂有机化合物在先进技术材料中的用途。

环境和生物学意义

对恶唑烷酮的研究突出了其独特的蛋白质合成抑制机制及其作为针对各种人类病原体的抗菌剂的潜力 (Diekema & Jones, 2000)。这进一步强调了此类化合物在开发新抗生素和了解微生物耐药机制方面的重要性。

属性

IUPAC Name |

(2Z,3E)-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1H-indol-2-ylidene)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-19-8-11(9-20)22-16(19)10(7-17)6-14-15(21)12-4-2-3-5-13(12)18-14/h2-6,11,18,20H,8-9H2,1H3/b14-6+,16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHHJPNELHZNIQ-ZDWAMTLGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=C(C=C2C(=O)C3=CC=CC=C3N2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CC(O/C1=C(/C=C/2\C(=O)C3=CC=CC=C3N2)\C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)